molecular formula C9H15NS B13438764 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile

Cat. No.: B13438764
M. Wt: 169.29 g/mol
InChI Key: ZSCVKDWGVSHJNS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with tert-butylthiol in the presence of a base to form the corresponding tert-butylsulfanyl derivative. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

  • 1-(Tert-butylsulfanyl)cyclopentane-1-carbonitrile
  • 1-(Tert-butylsulfanyl)cyclohexane-1-carbonitrile
  • 1-(Tert-butylsulfanyl)cycloheptane-1-carbonitrile

These compounds share the tert-butylsulfanyl and carbonitrile functional groups but differ in the size of the cycloalkane ring. The unique properties of this compound arise from the strain and reactivity associated with the four-membered cyclobutane ring .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-tert-butylsulfanylcyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15NS/c1-8(2,3)11-9(7-10)5-4-6-9/h4-6H2,1-3H3

InChI Key

ZSCVKDWGVSHJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1(CCC1)C#N

Origin of Product

United States

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